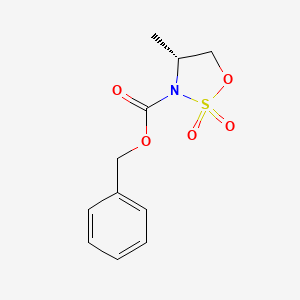
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and an oxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions to form the desired ester . Another approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high efficiency and yield. These methods are designed to be sustainable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and iodosobenzene are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst is a typical reducing agent.
Substitution: Nitration and Friedel-Crafts acylation reactions often use nitric acid and aluminum chloride, respectively.
Major Products Formed
Scientific Research Applications
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler compound with similar benzyl group but lacks the oxathiazolidine ring.
Benzyl Benzoate: Contains a benzyl group and a benzoate ester, used in different applications.
Benzylpenicillin: An antibiotic with a benzyl group, used in medical applications.
Uniqueness
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate is unique due to its oxathiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler benzyl derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
benzyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
CKCJEQFMSMZKEV-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)

![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)



